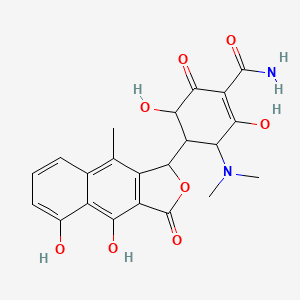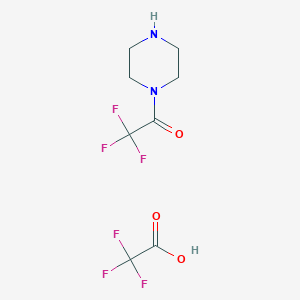
α-アポ-オキシテトラサイクリン
説明
Beta-Apooxytetracycline: is a derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its greater toxicity compared to its parent compound, oxytetracycline . The compound has a molecular formula of C22H22N2O8 and is classified as a naphthofuran .
科学的研究の応用
Chemistry: : Beta-Apooxytetracycline is used as a reference material in analytical chemistry for the development and validation of analytical methods .
Biology: : The compound’s greater toxicity compared to oxytetracycline makes it a subject of interest in toxicological studies .
Medicine: : Beta-Apooxytetracycline’s potential effects on liver and kidney tissues have been studied in animal models, providing insights into its toxicological profile .
Industry: : The compound is used in pharmaceutical quality control as a certified reference material for the calibration and validation of analytical instruments .
作用機序
Target of Action
Alpha-Apo-Oxytetracycline, also known as Beta-Apooxytetracycline, primarily targets bacterial cells. Its main target is the 30S ribosomal subunit of the bacterial cell . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and multiplication .
Mode of Action
Alpha-Apo-Oxytetracycline inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts protein synthesis, thereby inhibiting the growth and multiplication of bacteria .
Biochemical Pathways
It is known that the compound interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers .
Pharmacokinetics
Alpha-Apo-Oxytetracycline belongs to the group of tetracycline antibiotics, which are characterized by poor absorption after food . This group, also known as Group 1, includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alpha-Apo-Oxytetracycline .
Result of Action
The primary result of Alpha-Apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . This leads to a decrease in the number of bacteria, helping to control bacterial infections .
Action Environment
The action of Alpha-Apo-Oxytetracycline can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action can be affected by the development of bacterial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Alpha-Apo-Oxytetracycline .
生化学分析
Biochemical Properties
Beta-Apooxytetracycline: plays a significant role in biochemical reactions, primarily through its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction is crucial for its antimicrobial activity. Additionally, beta-Apooxytetracycline interacts with various enzymes and proteins involved in bacterial metabolism, further disrupting cellular functions .
Cellular Effects
The effects of beta-Apooxytetracycline on cells are profound, particularly in bacterial cells. It inhibits cell growth and division by interfering with protein synthesis. This leads to a cascade of effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . In eukaryotic cells, beta-Apooxytetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes .
Molecular Mechanism
At the molecular level, beta-Apooxytetracycline exerts its effects by binding to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site. This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between beta-Apooxytetracycline and the ribosomal RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Apooxytetracycline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to beta-Apooxytetracycline can lead to adaptive resistance in bacterial populations, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
In animal models, the effects of beta-Apooxytetracycline vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without significant toxicity. At higher doses, beta-Apooxytetracycline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a minimal effective dose is required to achieve antimicrobial activity, and exceeding this dose can lead to toxicity .
Metabolic Pathways
Beta-Apooxytetracycline: is involved in various metabolic pathways, primarily related to its antimicrobial activity. It is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions . The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation .
Transport and Distribution
Within cells and tissues, beta-Apooxytetracycline is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, affecting its bioavailability and distribution. The compound accumulates in tissues with high protein synthesis activity, such as the liver and kidneys .
Subcellular Localization
Beta-Apooxytetracycline: localizes primarily in the cytoplasm and mitochondria of cells . Its activity is influenced by its subcellular localization, as it targets ribosomes for its antimicrobial action. Post-translational modifications and targeting signals may direct beta-Apooxytetracycline to specific cellular compartments, enhancing its efficacy .
準備方法
Synthetic Routes and Reaction Conditions: : Beta-Apooxytetracycline is typically synthesized through the degradation of oxytetracycline it is known that the compound can be prepared as a pharmaceutical secondary standard and certified reference material .
Industrial Production Methods: : There is limited information on the industrial production methods of alpha-apo-Oxytetracycline. It is primarily used in pharmaceutical research and quality control as a certified reference material .
化学反応の分析
Types of Reactions: : Beta-Apooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its functional groups, such as hydroxyl, carbonyl, and amino groups.
Common Reagents and Conditions: : The specific reagents and conditions used in the reactions of alpha-apo-Oxytetracycline are not well-documented. it is likely that common reagents for oxidation (e.g., hydrogen peroxide), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) are used.
Major Products Formed: : The major products formed from the reactions of alpha-apo-Oxytetracycline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
類似化合物との比較
Similar Compounds: : Beta-Apooxytetracycline is similar to other tetracycline antibiotics, such as oxytetracycline, doxycycline, and minocycline.
Comparison: : Compared to oxytetracycline, alpha-apo-Oxytetracycline exhibits greater toxicity . This makes it unique in terms of its toxicological profile. Other tetracycline antibiotics, such as doxycycline and minocycline, have different pharmacokinetic properties and therapeutic uses.
Conclusion
Beta-Apooxytetracycline is a derivative of oxytetracycline with greater toxicity It is used in various scientific research applications, including analytical chemistry, toxicology, and pharmaceutical quality control
特性
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-27-4, 18695-01-7 | |
| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research mentions that beta-apooxytetracycline is a breakdown product of oxytetracycline. How significant is its formation during cooking?
A1: Unfortunately, the research by [] specifically states that "Diode-array analysis of heat-treated oxytetracycline standard solutions indicated that no individual closely related compound such as 4-epioxytetracycline, alpha- or beta-apooxytetracycline formed a significant proportion of the breakdown products." [] This suggests that while beta-apooxytetracycline might be formed during the cooking process, it is not a major degradation product of oxytetracycline under the conditions tested.
Q2: Can you elaborate on the analytical techniques mentioned for analyzing oxytetracycline and its breakdown products?
A2: The study by [] utilizes diode-array analysis to study the heat-treated oxytetracycline solutions. This technique allows for the simultaneous detection and quantification of multiple components in a mixture based on their unique UV-Vis absorption spectra. By comparing the spectra of the degraded samples with standards of known compounds, researchers can identify and quantify the presence of specific breakdown products, including beta-apooxytetracycline, even if they are not the major degradation products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)






![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)
